An In-depth Technical Guide to the Discovery and Synthesis of MS2177, a SETD8 Inhibitor
An In-depth Technical Guide to the Discovery and Synthesis of MS2177, a SETD8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS2177 is a potent and selective small-molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). Developed as a more potent analog of the initial hit UNC0379, MS2177 demonstrates significant promise as a chemical probe for studying the biological functions of SETD8 and as a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MS2177, including detailed experimental protocols and a summary of its mechanism of action.
Introduction to SETD8 (KMT5A)
SETD8 is the sole lysine methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1). This epigenetic modification plays a crucial role in various cellular processes, including the regulation of the cell cycle, DNA damage response, and chromatin condensation. Beyond its action on histones, SETD8 also methylates non-histone proteins such as the tumor suppressor p53 and the Proliferating Cell Nuclear Antigen (PCNA). Methylation of p53 by SETD8 has been shown to suppress its transcriptional activation, thereby inhibiting apoptosis. Given its multifaceted roles, dysregulation of SETD8 activity has been implicated in the pathogenesis of several diseases, most notably cancer, making it an attractive target for therapeutic intervention.
Discovery of MS2177
MS2177 was identified through a structure-based drug design approach aimed at improving the potency of a previously identified SETD8 inhibitor, UNC0379. The discovery of UNC0379 itself was the result of screening a library of quinazoline-based compounds. While UNC0379 showed promising activity, further optimization was sought to enhance its inhibitory potential.
The key structural modification leading to MS2177 was the introduction of an aminoethyl group to the quinazoline (B50416) scaffold of UNC0379. This modification resulted in a significant increase in potency against SETD8.
Quantitative Data Summary
The following table summarizes the key quantitative data for MS2177 in comparison to its parent compound, UNC0379.
| Compound | In vitro IC50 (µM) | Binding Affinity (KD) (µM) |
| UNC0379 | 7.3 | 18.0 |
| MS2177 | 1.9 | 1.3 |
Mechanism of Action
Biochemical assays have elucidated the mechanism by which MS2177 inhibits SETD8.
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Substrate-Competitive Inhibition: MS2177 acts as a substrate-competitive inhibitor, meaning it binds to the same site on the enzyme as the histone H4 peptide substrate, thereby preventing the substrate from binding and being methylated.
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Non-competitive with Cofactor: The inhibitory activity of MS2177 is not affected by the concentration of the methyl donor cofactor, S-adenosyl-L-methionine (SAM). This indicates that MS2177 does not bind to the SAM-binding pocket of the enzyme.
The co-crystal structure of MS2177 in complex with SETD8 (PDB ID: 5T5G) has provided valuable insights into its binding mode and has been instrumental in the subsequent design of a covalent inhibitor, MS453.
Experimental Protocols
Synthesis of MS2177
The synthesis of MS2177 is achieved through a multi-step process starting from 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). The general scheme involves sequential nucleophilic aromatic substitution reactions.
Scheme 1: General Synthesis of 2,4-diamino-6,7-dimethoxyquinazolines
Caption: Synthetic scheme for 2,4-diamino-6,7-dimethoxyquinazolines.
Detailed Protocol:
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Step 1: Synthesis of the 2-chloro-4-amino intermediate:
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To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline in tetrahydrofuran (B95107) (THF), add N,N-diisopropylethylamine (DIPEA) and the desired primary or secondary amine (R1-NH2).
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Stir the reaction mixture at room temperature until the displacement of the 4-chloro group is complete (monitored by TLC or LC-MS).
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Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate.
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Step 2: Synthesis of the final 2,4-diaminoquinazoline product (MS2177):
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In a microwave vial, combine the 2-chloro-4-amino intermediate, the second amine (R2-NH2, which for MS2177 would be the amine corresponding to the aminoethyl sidechain), n-butanol, and DIPEA.
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Heat the reaction mixture in a microwave reactor at 160 °C for the specified time.
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After cooling, the reaction mixture is purified by column chromatography to afford the final 2,4-diamino-6,7-dimethoxyquinazoline product.
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Scintillation Proximity Assay (SPA) for SETD8 Inhibition
This assay is used to determine the in vitro IC50 value of inhibitors against SETD8.
Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[³H-methyl]-methionine ([³H]-SAM) to a biotinylated histone H4 peptide substrate by SETD8. The biotinylated peptide is then captured by streptavidin-coated SPA beads. When the radiolabeled peptide is in close proximity to the bead, it stimulates the scintillant within the bead to emit light, which is detected. Inhibitors of SETD8 will reduce the amount of radiolabeled peptide produced, leading to a decrease in the light signal.
Caption: Workflow for the Scintillation Proximity Assay.
Detailed Protocol:
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Reaction Setup:
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Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20).
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In a 384-well plate, add the test compound (MS2177) at various concentrations.
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Add a mixture of SETD8 enzyme and the biotinylated H4 peptide substrate to each well.
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Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
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Initiation of Reaction:
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Initiate the methyltransferase reaction by adding [³H]-SAM to each well.
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Reaction Termination and Detection:
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After a defined incubation period (e.g., 120 minutes) at room temperature, terminate the reaction by adding a stop solution (e.g., perchloric acid).
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Add streptavidin-coated SPA beads to each well. The beads will capture the biotinylated H4 peptide.
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After a further incubation to allow for bead capture, measure the scintillation signal using a suitable plate reader.
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Data Analysis:
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The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between MS2177 and SETD8.
Principle: ITC directly measures the heat changes that occur when one molecule (the ligand, MS2177) is titrated into a solution containing another molecule (the macromolecule, SETD8) at a constant temperature. The heat released or absorbed is proportional to the amount of binding that occurs.
Caption: Workflow for Isothermal Titration Calorimetry.
Detailed Protocol:
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Sample Preparation:
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Prepare solutions of SETD8 and MS2177 in the same buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP). It is crucial that the buffer is identical for both solutions to minimize heats of dilution.
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Degas both solutions to prevent the formation of air bubbles in the calorimeter.
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Determine the exact concentrations of the protein and the inhibitor.
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ITC Experiment:
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Load the SETD8 solution into the sample cell of the ITC instrument.
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Load the MS2177 solution into the injection syringe.
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Set the experimental temperature (e.g., 25 °C).
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Perform a series of injections of the MS2177 solution into the SETD8 solution, allowing the system to reach equilibrium between each injection.
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Control Experiment:
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Perform a control titration by injecting MS2177 into the buffer alone to measure the heat of dilution.
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Data Analysis:
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Subtract the heat of dilution from the raw titration data.
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Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
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SETD8 Signaling Pathway and the Impact of MS2177
SETD8 is a central regulator of several key cellular pathways. Its inhibition by MS2177 can have significant downstream effects.
Caption: SETD8 signaling and the inhibitory effect of MS2177.
Key aspects of the pathway and the impact of MS2177:
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Cell Cycle Regulation: SETD8-mediated H4K20me1 is essential for proper cell cycle progression. Inhibition of SETD8 by MS2177 can lead to cell cycle arrest.
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DNA Damage Response: H4K20me1 is a critical mark for the recruitment of DNA damage response proteins to sites of DNA breaks. By inhibiting SETD8, MS2177 can impair the DNA damage response, potentially sensitizing cancer cells to DNA-damaging agents.
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p53 Signaling: SETD8-mediated methylation of p53 represses its tumor-suppressive functions. Inhibition of SETD8 with MS2177 can lead to the reactivation of p53, promoting apoptosis in cancer cells.
Conclusion
MS2177 is a valuable pharmacological tool for investigating the diverse biological roles of SETD8. Its development represents a successful application of structure-based drug design to improve the potency of an initial screening hit. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of SETD8 inhibition. Future studies will likely focus on improving the pharmacokinetic properties of MS2177 and evaluating its efficacy in preclinical models of cancer and other diseases where SETD8 is implicated.
